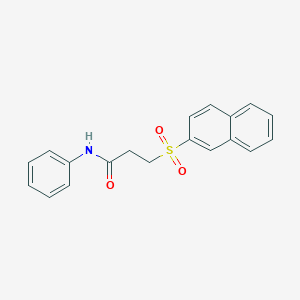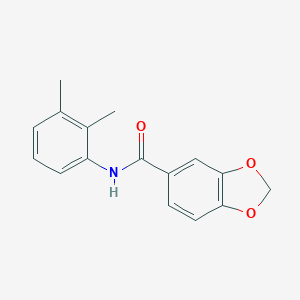![molecular formula C12H11NO4 B270356 (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione, also known as HECMD, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HECMD belongs to the family of chromene derivatives and has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用機序
The exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood. However, several studies have suggested that (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione exerts its biological activities through the modulation of various signaling pathways. For example, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival (5). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress (6).
Biochemical and Physiological Effects:
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins (7). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) (8). In addition, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and inhibit the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators (9). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) (10).
実験室実験の利点と制限
One of the major advantages of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is its broad spectrum of biological activities, which makes it a potential candidate for the development of multi-targeted drugs. Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to possess low toxicity, which is a desirable property for a potential drug candidate. However, the synthesis of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is a multi-step process, which may limit its availability and increase the cost of production. In addition, the exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood, which may hinder its further development as a drug candidate.
将来の方向性
For (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione research include the elucidation of its exact mechanism of action, evaluation of its efficacy in in vivo models, investigation of its potential synergistic effects with other chemotherapeutic agents, development of novel drug delivery systems, and exploration of its structure-activity relationship.
合成法
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-methylchromen-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to yield the corresponding oxime. Finally, the oxime is treated with acetic anhydride to obtain (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione (1).
科学的研究の応用
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (2). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes (3). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress (4).
特性
製品名 |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
InChI |
InChI=1S/C12H11NO4/c1-6-5-10(15)17-12-8(6)3-4-9(14)11(12)7(2)13-16/h3-5,13,16H,1-2H3/b11-7+ |
InChIキー |
CAASAYZXHQBUAR-YRNVUSSQSA-N |
異性体SMILES |
CC1=CC(=O)OC\2=C1C=CC(=O)/C2=C(/C)\NO |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)


